molecular formula C14H15N3O B1465427 3-[(4-Aminophenyl)methyl]-1-phenylurea CAS No. 1184501-06-1

3-[(4-Aminophenyl)methyl]-1-phenylurea

Cat. No.: B1465427
CAS No.: 1184501-06-1
M. Wt: 241.29 g/mol
InChI Key: QYPUKUFOWLVFKU-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)methyl]-1-phenylurea, with the molecular formula C14H15N3O, is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry . Phenylurea-based chemical scaffolds are actively investigated for their potential biological activities. Recent research highlights that phenylurea-substituted compounds demonstrate significant promise as inhibitors in disease models, with studies showing such derivatives can exhibit potent activity against infectious agents like Plasmodium falciparum , the parasite responsible for malaria . The presence of both phenylurea and aminophenyl groups in its structure provides a versatile framework that researchers can utilize to explore interactions with enzyme targets, such as kinases . This compound is intended for use in laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10,15H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPUKUFOWLVFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Urea Derivatives

Compound Name Molecular Formula Substituents Key Properties/Findings Reference
3-[(2S,8R,9R)-...]-1-phenylurea (30) Not provided Complex macrocycle with hydroxyethyl, fluorobenzenesulfonamido Synthesized via PMB deprotection (71% yield); 97% purity (LC/MS). Antimalarial lead .
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O Dimethylaminopropyl group No classified hazards, but toxicological data incomplete. Potential solubility due to tertiary amine .
3-[(4-Aminophenyl)methyl]-1-phenylurea C₁₄H₁₅N₃O 4-Aminobenzyl group Hypothesized enhanced hydrogen bonding/π-π interactions; safety profile unknown.
  • In contrast, the 4-aminobenzyl group in the target compound may enhance aromatic interactions but could pose oxidative risks (e.g., quinone formation) . Compound 30 () demonstrates how bulky substituents (e.g., fluorobenzenesulfonamido) can confer biological activity (antimalarial) but complicate synthesis .

Carbamate and Dithiocarbazate Derivatives

Compound Name Molecular Formula Key Features Findings Reference
Methyl 3-[(E)-1-(4-aminophenyl)ethylidene]dithiocarbazate C₁₀H₁₁N₃S₂ E-configuration C=N bond; dithiocarbazate group DNA-interactive potential; crystal packing via C–H⋯π and C–H⋯S bonds .
  • Comparison with Urea Core: Carbamates/dithiocarbazates () exhibit sulfur-mediated interactions, unlike urea’s oxygen-based hydrogen bonding. This may alter target selectivity (e.g., DNA vs. enzymes) . The 4-aminophenyl group in both this carbamate and the target urea suggests shared strategies for optimizing aromatic interactions in drug design .

Other Aromatic Amine-containing Compounds

  • Pyrrole Derivatives (): A pyrrole compound with a (4-aminophenyl)methylene group is noted, emphasizing the prevalence of 4-aminophenyl motifs in diverse scaffolds. Such groups may enhance binding to biological targets or metal ions (e.g., vanadium complexes in ) .
  • Benzo[f]chromene Carbonitrile (): The 4-fluorophenyl group in this non-urea compound highlights substituent choices (e.g., fluorine for metabolic stability), contrasting with the 4-aminophenyl group’s reactivity .

Preparation Methods

Reaction of 4-Aminobenzylamine with Phenyl Isocyanate

One common and effective synthetic method involves the nucleophilic addition of 4-aminobenzylamine to phenyl isocyanate under controlled conditions:

  • Procedure:

    • Dissolve 4-aminobenzylamine in an anhydrous organic solvent such as dichloromethane or toluene.
    • Slowly add phenyl isocyanate to the stirred solution at room temperature or slightly elevated temperature (25–50°C).
    • Stir the reaction mixture for 30–60 minutes under inert atmosphere (nitrogen or argon) to prevent oxidation of the amino group.
    • Monitor the reaction by thin-layer chromatography (TLC) or HPLC.
    • Upon completion, isolate the product by precipitation or extraction, followed by purification via recrystallization or flash chromatography.
  • Reaction Scheme:
    $$
    \text{4-Aminobenzylamine} + \text{Phenyl isocyanate} \rightarrow \text{this compound}
    $$

  • Key Parameters:

    • Solvent choice influences solubility and reaction rate.
    • Temperature control minimizes side reactions such as biuret formation.
    • Stoichiometric ratios are optimized to favor mono-urea formation.

From 4-Nitrobenzyl Derivatives via Reduction

An alternative approach involves synthesizing a 4-nitrobenzyl urea intermediate followed by catalytic or chemical reduction of the nitro group to the amino group:

  • Step 1: Formation of 3-[(4-Nitrophenyl)methyl]-1-phenylurea
    React 4-nitrobenzylamine or its protected derivative with phenyl isocyanate under similar conditions as above.

  • Step 2: Reduction of Nitro Group

    • Use iron powder and ammonium chloride in aqueous ethanol under reflux for 6 hours to reduce the nitro group to an amino group.
    • Filter and purify the resulting this compound by chromatography.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, toluene, tetrahydrofuran Solvent polarity affects solubility and rate
Temperature 25–50°C Elevated temperature can increase rate but risk side reactions
Stoichiometry 1:1 to 1:1.2 (amine:isocyanate) Excess amine or isocyanate affects purity
Atmosphere Nitrogen or argon Prevents oxidation of amino groups
Reaction Time 30 min to overnight Longer times may increase yield but risk degradation
Purification Recrystallization, flash chromatography Ensures removal of side products

Analytical Characterization of the Product

  • NMR Spectroscopy:

    • $$ ^1H $$ NMR shows characteristic signals for aromatic protons (δ 7.2–7.8 ppm), urea NH protons (δ 6.4–6.5 ppm), and amino protons (δ 4.0–4.5 ppm).
    • $$ ^{13}C $$ NMR confirms carbonyl carbon of urea (~δ 155–160 ppm).
  • Infrared Spectroscopy (IR):

    • Strong absorption bands at 1650–1680 cm$$^{-1}$$ for urea C=O stretch.
    • NH stretching bands at 3150–3300 cm$$^{-1}$$.
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 227.26 corresponding to molecular weight of C$${13}$$H$${13}$$N$$_3$$O.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
Direct reaction with isocyanate 4-Aminobenzylamine + phenyl isocyanate Room temp, inert atmosphere, organic solvent 70–85 Simple, one-step Sensitive to moisture and side reactions
Nitro reduction route 4-Nitrobenzylamine derivative + phenyl isocyanate + Fe/NH$$_4$$Cl reduction Reflux in EtOH/H$$_2$$O, 6 h reduction 60–80 Better control of amino group Multi-step, longer synthesis
Carbamoyl chloride route Phenylurea + phosgene + 4-aminobenzylamine Cooling, inert atmosphere 65–75 High selectivity Requires toxic reagents

Research Findings and Notes

  • The direct isocyanate method is widely preferred for laboratory-scale synthesis due to operational simplicity and good yields.
  • Reduction of nitro intermediates is useful when amino group protection is necessary or when starting materials are more stable in nitro form.
  • Reaction conditions such as solvent choice and temperature significantly influence the purity and yield of the final product.
  • Purification by recrystallization from ethanol or chromatographic methods is essential to remove biuret and other side products.
  • Analytical techniques confirm the structural integrity and purity, ensuring reproducibility for further applications.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the structural integrity of 3-[(4-Aminophenyl)methyl]-1-phenylurea?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for proton and carbon analysis to confirm the phenyl and aminophenyl groups. Infrared (IR) spectroscopy can identify urea carbonyl stretching (~1640–1680 cm⁻¹) and amine N–H vibrations (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) should validate molecular weight and fragmentation patterns. Cross-reference data with computational predictions (e.g., PubChem InChIKey) to ensure accuracy .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant personal protective equipment (PPE): NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use mechanical exhaust systems to minimize airborne exposure. While no specific toxicity data exists for this compound, apply precautionary measures analogous to phenylurea derivatives, such as avoiding inhalation and skin contact .

Q. What synthetic routes are viable for producing this compound?

  • Methodological Answer : Employ a two-step approach:

Coupling reaction : React 4-aminobenzylamine with phenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometry and temperature .

Advanced Research Questions

Q. How can factorial design optimize the synthesis conditions for this compound?

  • Methodological Answer : Implement a 2³ factorial design to test variables:

  • Factors : Catalyst concentration (e.g., triethylamine), temperature (25°C vs. 60°C), and solvent polarity (THF vs. DMF).
  • Response variables : Yield, purity (HPLC), and reaction time.
    Use ANOVA to identify significant interactions. For example, higher temperatures may accelerate reaction rates but reduce selectivity due to side reactions (e.g., urea hydrolysis) .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density maps and frontier molecular orbitals. Simulate reaction pathways with software like Gaussian or COMSOL Multiphysics. Validate predictions experimentally via kinetic studies (e.g., monitoring substituent effects on reaction rates) .

Q. How should researchers address discrepancies in reported biological activity data for phenylurea derivatives?

  • Methodological Answer : Conduct systematic meta-analysis:

Data normalization : Adjust for variations in assay conditions (e.g., pH, cell lines).

Controlled replication : Reproduce experiments under standardized protocols.

Mechanistic studies : Use fluorescence quenching or surface plasmon resonance (SPR) to compare binding affinities.
Contradictions may arise from stereochemical impurities or solvent effects on solubility .

Q. What role does the 4-aminophenyl group play in the compound’s stability under oxidative conditions?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS monitoring. Compare degradation products (e.g., quinone formation via oxidation of the aromatic amine) to control compounds lacking the aminophenyl group. Use cyclic voltammetry to quantify redox potentials and identify susceptible sites .

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate experimental data with theoretical models for this compound?

  • Methodological Answer : Apply the Hammett equation to correlate substituent effects (σ values) on reaction rates or equilibrium constants. Use multivariate regression to link computed descriptors (e.g., logP, polar surface area) with experimental solubility or bioavailability data. Validate models via leave-one-out cross-validation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Assess confidence intervals via bootstrapping. For low-dose effects, apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL thresholds. Ensure compliance with OECD guidelines for in vitro assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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